5-(Trifluoromethyl)pyrazin-2-OL
Overview
Description
5-(Trifluoromethyl)pyrazin-2-OL: is a heterocyclic compound with the molecular formula C5H3F3N2O and a molecular weight of 164.09 g/mol . It features a pyrazine ring substituted with a trifluoromethyl group at the 5-position and a hydroxyl group at the 2-position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrazin-2-OL typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyrazine with a suitable hydroxylating agent . One common method includes heating 2-chloro-5-(trifluoromethyl)pyrazine with sodium hydroxide in an aqueous medium to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)pyrazin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: 5-(Trifluoromethyl)pyrazin-2-OL is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can act as a probe in various biochemical assays .
Medicine: Its unique chemical properties make it a candidate for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyrazin-2-OL involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, further influencing their function .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyrazine
- 5-(Trifluoromethyl)pyridine
- 5-(Trifluoromethyl)pyrazole
Comparison: 5-(Trifluoromethyl)pyrazin-2-OL is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the pyrazine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that lack one of these functional groups .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-10-4(11)2-9-3/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBNWYMJWPBFAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134510-03-5 | |
Record name | 5-(trifluoromethyl)pyrazin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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